1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine]
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Overview
Description
1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine] is a heterocyclic organic compound with a molecular formula of C₁₇H₂₁ClN₂O₄ It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine] can be synthesized through a multi-step process involving the reaction of 4-chloropiperidine with 1,4-dichlorobutane in the presence of a base . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine] undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Coupling Reactions: It can participate in carbon-carbon coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts such as palladium or nickel complexes in the presence of ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce different reduced forms of the compound.
Scientific Research Applications
1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine] has several scientific research applications, including:
Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: Studied for its interactions with biological targets and potential therapeutic effects
Mechanism of Action
The mechanism of action of 1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine] involves its interaction with specific molecular targets. The compound’s spiro structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine]
- tert-butyl 6-chloro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4’-piperidine]-1’-carboxylate
Uniqueness: 1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine] is unique due to its Boc-protected amine group, which provides stability and allows for selective deprotection in synthetic applications. This feature distinguishes it from other similar compounds and enhances its utility in various chemical reactions and research applications .
Properties
Molecular Formula |
C17H21ClN2O4 |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
tert-butyl 6-chloro-2-oxospiro[3,1-benzoxazine-4,4'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C17H21ClN2O4/c1-16(2,3)23-14(21)20-13-5-4-11(18)10-12(13)17(24-15(20)22)6-8-19-9-7-17/h4-5,10,19H,6-9H2,1-3H3 |
InChI Key |
VXQWLDVQABHPRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C3(CCNCC3)OC1=O |
Origin of Product |
United States |
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